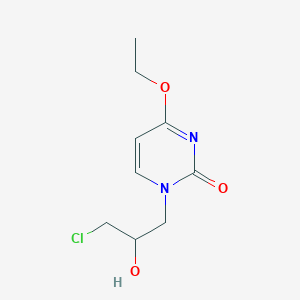
1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a chloro-hydroxypropyl group and an ethoxy group attached to the pyrimidinone ring
Métodos De Preparación
The synthesis of 1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-hydroxypropylamine and ethyl pyrimidinone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Synthetic Route: The chloro-hydroxypropyl group is introduced to the pyrimidinone ring through a nucleophilic substitution reaction, followed by the addition of the ethoxy group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to achieve higher yields and efficiency.
Análisis De Reacciones Químicas
1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, resulting in the formation of dihydroxy derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ethoxy group can undergo hydrolysis to form the corresponding hydroxyl derivative.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions include oxo derivatives, dihydroxy derivatives, and substituted pyrimidinones.
Aplicaciones Científicas De Investigación
1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one can be compared with other similar compounds, such as:
3-Chloro-2-hydroxypropyl methacrylate: This compound has a similar chloro-hydroxypropyl group but differs in the presence of a methacrylate group instead of a pyrimidinone ring.
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: This compound contains a chloro-hydroxypropyl group and a trimethylammonium group, making it a quaternary ammonium compound.
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether: This compound has two chloro-hydroxypropyl groups attached to a bisphenol A backbone.
Propiedades
Número CAS |
51503-13-0 |
|---|---|
Fórmula molecular |
C9H13ClN2O3 |
Peso molecular |
232.66 g/mol |
Nombre IUPAC |
1-(3-chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2-one |
InChI |
InChI=1S/C9H13ClN2O3/c1-2-15-8-3-4-12(9(14)11-8)6-7(13)5-10/h3-4,7,13H,2,5-6H2,1H3 |
Clave InChI |
SMWQRONILZXJOL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=O)N(C=C1)CC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
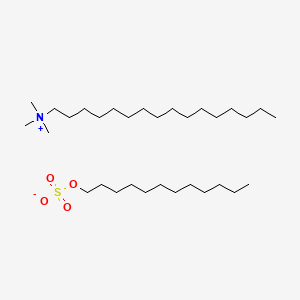
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
![N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline](/img/structure/B14665819.png)
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
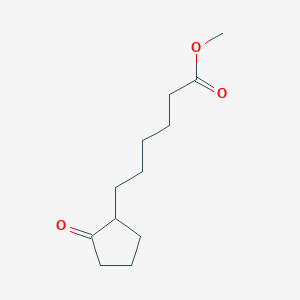
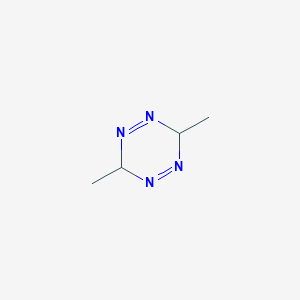
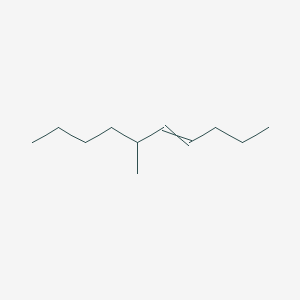

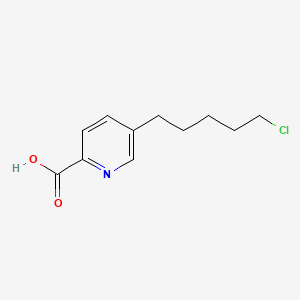
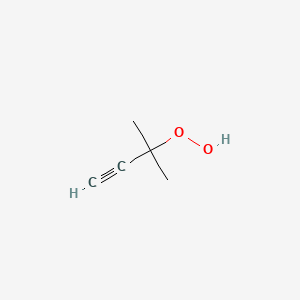


![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)
